molecular formula C4H9ClN4O B2572790 4-(2-Aminoethyl)-1H-1,2,4-triazol-5-one;hydrochloride CAS No. 2193064-89-8

4-(2-Aminoethyl)-1H-1,2,4-triazol-5-one;hydrochloride

Cat. No. B2572790
CAS RN: 2193064-89-8
M. Wt: 164.59
InChI Key: YGLFEARIANOAKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of hexachlorocyclotriphosphazene with 4-(2-aminoethyl)morpholine , a primary amine. The reaction occurs in the presence of trimethylamine in tetrahydrofuran (THF) . The final compound’s molecular structure is confirmed through various techniques, including mass spectrometry, FT-IR, and NMR spectroscopies .


Chemical Reactions Analysis

The compound’s reactivity is influenced by the presence of the aminoethyl group and the triazole ring. It may participate in nucleophilic substitution reactions due to the active phosphorus-chlorine bonds in the cyclotriphosphazene ring. Depending on the functional groups attached, it could find applications in areas such as fluorescence chemosensors, anticancer agents, and organic light-emitting diodes .

Scientific Research Applications

Corrosion Inhibition

1,2,4-Triazole derivatives have been extensively studied for their corrosion inhibition properties. For instance, the compound "3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole" demonstrated exceptional corrosion control on mild steel in hydrochloric acid medium, achieving inhibition efficiency up to 98% at very low concentrations. This organic compound acts as a mixed inhibitor affecting both cathodic and anodic corrosion currents, with its adsorption on steel surfaces following Langmuir's isotherm, indicating a chemisorption mechanism (Bentiss et al., 2009).

Antimicrobial Activities

Synthesis and evaluation of 1,2,4-triazole derivatives have revealed compounds with significant antimicrobial activities. Novel derivatives have been synthesized and tested against various microorganisms, showing good to moderate activities. This highlights the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis Methodologies

Innovative synthesis approaches for triazole derivatives have been developed, including microwave-assisted methods that offer efficient pathways to a diverse library of compounds. These methods facilitate the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are crucial intermediates for further chemical transformations, underscoring the versatility of triazole derivatives in synthetic chemistry (Tan et al., 2017).

Molecular Interactions and Theoretical Studies

Triazole derivatives have also been subjects of theoretical studies to understand their molecular interactions, adsorption behaviors, and corrosion inhibition mechanisms. For example, investigations into the adsorption of 4H-1,2,4-triazole derivatives on mild steel surfaces in hydrochloric acid solution have provided insights into their high inhibition efficiency, which is primarily influenced by the nature of substituents in the inhibitor molecule (Bentiss et al., 2007).

properties

IUPAC Name

4-(2-aminoethyl)-1H-1,2,4-triazol-5-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O.ClH/c5-1-2-8-3-6-7-4(8)9;/h3H,1-2,5H2,(H,7,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLFEARIANOAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)N1CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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